molecular formula C17H16N4O2 B8322220 2-Amino-1-ethyl-4-oxo-7-(4-pyridyl)quinoline-3-carboxamide

2-Amino-1-ethyl-4-oxo-7-(4-pyridyl)quinoline-3-carboxamide

Cat. No.: B8322220
M. Wt: 308.33 g/mol
InChI Key: WGQMNRQVAIDBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-ethyl-4-oxo-7-(4-pyridyl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-amino-1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-2-21-13-9-11(10-5-7-20-8-6-10)3-4-12(13)15(22)14(16(21)18)17(19)23/h3-9H,2,18H2,1H3,(H2,19,23)

InChI Key

WGQMNRQVAIDBRB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)C3=CC=NC=C3)C(=O)C(=C1N)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.70 g 2-amino-3-cyano-1,4-dihy- dro-1-ethyl-4-oxo-7-(4-pyridinyl)quinoline methanesulfonate and 25 ml sulfuric acid was heated at 100° C. for 4 hrs. The reaction mixture was cooled, poured onto ice and made basic with ammonium hydroxide. The solid product was collected and recrystallized twice from DMF to give 2.45 g 2-amino-1,4-dihydro-1-ethyl-4-oxo-7-(4-pyridinyl)-3quinolinecarboxamide, m.p. above 300° C.
Name
2-amino-3-cyano-1,4-dihy- dro-1-ethyl-4-oxo-7-(4-pyridinyl)quinoline methanesulfonate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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